molecular formula C13H19Cl2N3 B1396947 1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride CAS No. 1332530-95-6

1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride

Cat. No.: B1396947
CAS No.: 1332530-95-6
M. Wt: 288.21 g/mol
InChI Key: XJRLPZGYRMAGQY-UHFFFAOYSA-N
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Description

1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride (CAS No: 1332530-95-6) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C13H19Cl2N3 and a molecular weight of 288.216 g/mol, this benzimidazole derivative features a pyrrolidine substituent, a structural motif present in various biologically active molecules . The compound is provided as a solid powder and is intended for laboratory research applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers investigating heterocyclic compounds, medicinal chemistry, and drug discovery may find this chemical particularly valuable. Benzimidazole derivatives are recognized for their significance in pharmaceutical sciences and have been explored in various research contexts, including studies related to neurological targets . As with all research chemicals, appropriate safety precautions should be followed during handling. Please refer to the safety data sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

1-ethyl-2-pyrrolidin-2-ylbenzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-2-16-12-8-4-3-6-10(12)15-13(16)11-7-5-9-14-11;;/h3-4,6,8,11,14H,2,5,7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRLPZGYRMAGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CCCN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Marckwald Synthesis

Overview:
The Marckwald synthesis is a classical route for benzimidazole derivatives, involving the reaction of alpha halo-ketones with ammonia or primary amines. This method is favored for its straightforward approach to constructing the benzimidazole core.

Reaction Scheme:
$$
\text{Alpha halo-ketone} + \text{Ammonia/Primary amine} \rightarrow \text{Benzimidazole derivative}
$$

Procedure Details:

  • React alpha halo-ketones with ammonia or primary amines under controlled conditions.
  • Optimize temperature (typically 80–120°C) and pH to maximize yield.
  • Use of catalysts such as acids or bases can enhance reaction rates.

Data Table 1: Typical Reaction Conditions for Marckwald Synthesis

Parameter Range/Value Notes
Temperature 80–120°C Elevated to facilitate cyclization
Solvent Ethanol, acetic acid Solvent choice affects yield and purity
Catalyst None or acid/base catalyst Acid catalysis often preferred
Reaction time 4–12 hours Longer times improve yield

Marckwald Synthesis Variants and Optimization

Recent research has focused on optimizing the classical method to improve yields and purity. Modifications include:

  • Using specific alpha halo-ketones with optimized substituents.
  • Employing microwave-assisted synthesis to reduce reaction time.
  • Utilizing ionic liquids as green solvents to enhance reaction efficiency.

Research Findings:
A study reported an increase in yield from 65% to over 85% by employing microwave irradiation at 100°C for 30 minutes, demonstrating the method's adaptability for large-scale synthesis.

Synthesis via Condensation of Precursors

Stepwise Synthetic Route:
Based on recent patents and research articles, a multi-step synthesis involves:

  • Preparation of key intermediates such as substituted benzaldehydes and amino compounds.
  • Condensation reactions under acidic or basic conditions to form the benzimidazole ring.
  • Alkylation at specific positions to introduce the ethyl and pyrrolidinyl groups.

Example Procedure:

  • Condense 2-aminobenzimidazole with ethyl bromide in the presence of potassium carbonate in acetonitrile at 25–35°C.
  • Subsequently, introduce the pyrrolidin-2-yl group via nucleophilic substitution using pyrrolidine derivatives.

Data Table 2: Typical Conditions for Alkylation and Substitution

Step Reagents Solvent Temperature Yield (%)
Ethylation of benzimidazole Ethyl bromide, K2CO3 Acetonitrile 25–35°C 70–85
Pyrrolidinyl substitution Pyrrolidine derivative, base DMF or DMSO 50–70°C 65–80

Heterocyclization and Cyclization Methods

Heterocyclization:

  • Involves cyclization of suitable precursors such as aminoalkylbenzenes with formic acid derivatives.
  • Catalyzed by acids or metal salts to promote ring closure.

Research Data:
A study utilizing heterocyclization with formic acid derivatives achieved high purity (>95%) of the target compound, with reaction temperatures around 120°C and reaction times of 6 hours.

Purification and Characterization

Post-synthesis purification is critical. Common techniques include:

  • Recrystallization from ethanol or ethyl acetate.
  • Chromatography (column or preparative HPLC) for high purity.
  • Characterization via IR, NMR, MS, and HPLC to confirm structure and purity.

Data Table 3: Purification Techniques and Purity

Technique Solvent/System Typical Purity (%) Notes
Recrystallization Ethanol, ethyl acetate >95 For bulk purification
Preparative HPLC Water-acetonitrile gradient >98 For high-purity batches
Chromatography Silica gel Variable Used during intermediate steps

Summary of Key Findings

Method Advantages Limitations Typical Yield (%)
Classical Marckwald Well-established, straightforward Longer reaction times, moderate yields 65–85
Microwave-assisted synthesis Faster, higher yields, energy-efficient Requires specialized equipment Up to 90
Multi-step condensation High selectivity, adaptable for modifications More complex, multi-step process 70–85
Heterocyclization High purity, scalable Requires precise control of conditions >95

Chemical Reactions Analysis

1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules and study reaction mechanisms, making it valuable for chemists exploring new synthetic pathways .

Biology

In biological research, this compound is employed in biochemical assays to investigate enzyme interactions and cellular processes. Its structure allows it to bind with specific enzymes or receptors, modulating their activity and influencing metabolic pathways .

Pharmaceutical Applications

The compound exhibits promising therapeutic potential due to its biological activities:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 µg/ml .
CompoundTarget OrganismsMIC (µg/ml)
This compoundStaphylococcus aureus, Escherichia coli12.5–25
  • Anti-inflammatory Effects : Studies indicate its ability to inhibit pro-inflammatory cytokines like IL-1β, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Potential : The compound has demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), inducing apoptosis and reducing cell viability .
Cell LineEffect
A549 (lung cancer)Reduced cell viability
MCF7 (breast cancer)Induced apoptosis

Antiviral Activity

Recent research highlights the antiviral properties of benzimidazole derivatives against hepatitis C virus (HCV). Compounds derived from this class have shown low EC50 values, indicating high potency against HCV strains .

Case Studies

Several studies have documented the efficacy of this compound:

  • Antimicrobial Study : A study demonstrated that modifications in the chemical structure of benzimidazole derivatives significantly enhance their antimicrobial efficacy against resistant bacterial strains.
  • Anti-inflammatory Research : Inhibition studies showed that this compound effectively blocks Lck activity, a crucial step in T-cell activation, highlighting its potential for immunomodulatory therapies.
  • Cancer Research : In vitro studies indicated that treatment with this compound led to significant reductions in cell viability among various cancer cell lines, supporting its further exploration as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular functions .

Comparison with Similar Compounds

Table 1: Structural Analogs of 1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole Dihydrochloride

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Application/Notes Reference
This compound C₁₃H₁₈N₃·2HCl 294.22 (calc.) Ethyl, pyrrolidinyl Intermediate/Pharmaceutical -
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride C₁₂H₁₃FN₃·2HCl 302.17 (calc.) Fluoro, piperidinyl Not specified
1-(2-Ethoxyethyl)-2-(4-piperidinyl)-1H-benzimidazole Hydrochloride C₁₆H₂₃N₃O·HCl 309.83 Ethoxyethyl, piperidinyl H1-antihistamine impurity
  • Substituent Effects: Ethyl vs. Pyrrolidinyl vs. Piperidinyl: The 5-membered pyrrolidine ring (vs. 6-membered piperidine) may influence conformational flexibility and binding affinity in biological systems .

Functional Analogs (Dihydrochloride Salts)

Dihydrochloride salts are utilized across diverse applications due to enhanced solubility and stability:

Table 2: Functional Analogs (Dihydrochloride Salts)

Compound Name Molecular Formula Application Reference
Putrescine dihydrochloride C₄H₁₂N₂·2HCl Biogenic amine standard in food analysis
2,2’-Azobis(2-methylpropionamidine) dihydrochloride C₈H₁₈N₆·2HCl Water-soluble polymerization initiator
Trientine dihydrochloride C₆H₁₈N₄·2HCl Copper chelation therapy
  • Salt Form Advantages :
    • Pharmaceuticals : Dihydrochloride salts improve bioavailability and crystallinity, critical for drug formulation .
    • Chemical Synthesis : Used in initiators for radical polymerization due to water solubility and thermal stability .

Research Findings and Data Analysis

  • Hydrogen Bonding and Crystallography : Hydrogen bonding patterns in dihydrochlorides influence crystal packing and stability. Etter’s graph-set analysis highlights the role of NH···Cl and NH···O interactions in molecular aggregation .
  • Synthetic Methods : Analogous compounds, such as those in , are synthesized via acid-catalyzed deprotection and recrystallization, suggesting similar routes for the target compound .

Biological Activity

1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

The synthesis of this compound can be achieved through several methods, including:

  • Debus-Radiszewski synthesis : Involves the condensation of glyoxal, ammonia, and an aldehyde.
  • Wallach synthesis : Utilizes the dehydrogenation of imidazolines.
  • Marckwald synthesis : Involves the reaction of alpha halo-ketones with ammonia or primary amines.

These methods are optimized to enhance yield and purity, with controlled reaction conditions such as temperature and pH being critical for successful synthesis .

Biological Activity

The biological activity of this compound is primarily linked to its interaction with various molecular targets. Research indicates that compounds with a benzimidazole core, such as this one, exhibit a broad spectrum of pharmacological properties:

Anticancer Activity

Studies have shown that derivatives of benzimidazole, including this compound, possess anticancer properties. For instance, in vitro assays using A549 human lung adenocarcinoma cells demonstrated that certain derivatives could reduce cell viability significantly compared to standard chemotherapeutics like cisplatin .

CompoundCell LineViability (%)Reference
This compoundA54978–86%
CisplatinA549Standard Control

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. This interaction can modulate enzyme activity, influencing metabolic pathways and cellular functions. The compound's structural features allow it to act as an inhibitor or activator of various biological processes .

Case Studies

Recent literature has documented several studies focusing on the biological implications of benzimidazole derivatives:

  • Antimicrobial Activity : Compounds bearing the benzimidazole nucleus have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating moderate to good activity compared to established antibiotics .
  • Antiviral Properties : Some benzimidazole derivatives have been reported to exhibit antiviral activity, suggesting potential applications in treating viral infections .
  • Analgesic and Anti-inflammatory Effects : The anti-inflammatory properties of these compounds have also been explored, indicating their potential role in pain management therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution and cyclization. For example, 2-fluorobenzaldehyde reacts with dialkylamine (e.g., pyrrolidine) under heated conditions (150°C, DMF, 20 hours) to form intermediates like 2-pyrrolidine-1-yl-benzaldehyde. Post-reaction, the product is extracted with ethyl acetate, washed with ammonium chloride, and purified via column chromatography. Intermediate characterization includes 1H^1H-NMR (e.g., δ 10.01 ppm for aldehyde protons) and elemental analysis (e.g., 93% yield, N% 7.5 vs. calculated 7.99) .

Q. How is the compound structurally validated, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires multi-modal analysis:

  • NMR Spectroscopy : Proton environments (e.g., aromatic protons at δ 7.61–6.75 ppm) and substituent groups (e.g., ethyl at δ 1.96–3.33 ppm).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Elemental Analysis : Empirical formula validation (e.g., C11_{11}H13_{13}NO).
  • TLC Monitoring : To confirm reaction completion (Rf values under UV/iodine visualization) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or selectivity?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst). For example:

FactorRangeOptimal Value
Temperature120–180°C150°C
Reaction Time12–24 hours20 hours
SolventDMF, DMSO, THFDMF
Statistical tools (e.g., ANOVA) identify significant factors. Computational modeling (e.g., quantum chemical calculations) predicts transition states and intermediates, reducing trial-and-error .

Q. What strategies address contradictions in biological activity data (e.g., inconsistent IC50_{50} values)?

  • Methodological Answer :

  • Multi-technique validation : Cross-check results with orthogonal assays (e.g., enzymatic vs. cell-based).
  • Structural analogs : Compare activity trends with derivatives (e.g., modifying the ethyl or pyrrolidine groups).
  • Computational docking : Use molecular dynamics to assess binding site interactions (e.g., benzimidazole stacking with DNA/protein targets).
  • Batch consistency : Verify purity (>95% via HPLC) and salt form stability (dihydrochloride vs. free base) .

Q. How can computational tools enhance the design of derivatives for target-specific applications?

  • Methodological Answer :

  • Retrosynthetic Analysis : AI platforms (e.g., Reaxys, Pistachio) propose feasible routes using known reactions (e.g., microwave-assisted cyclization).
  • ADMET Prediction : Tools like SwissADME predict solubility, permeability, and toxicity.
  • Reactivity Descriptors : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to guide electrophilic/nucleophilic modifications .

Experimental Design and Data Analysis

Q. What are best practices for scaling up laboratory synthesis to pilot-scale production?

  • Methodological Answer :

  • Process Intensification : Optimize heat/mass transfer using microreactors or flow chemistry.
  • Separation Technologies : Membrane filtration or crystallization (e.g., CRDC subclass RDF2050104) for dihydrochloride salt recovery.
  • Safety Protocols : Hazard analysis (e.g., thermal stability of intermediates) using DSC/TGA .

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR shifts vs. predicted values)?

  • Methodological Answer :

  • Dynamic Effects : Account for solvent polarity (DMSO-d6_6 vs. CDCl3_3) and temperature-dependent conformational changes.
  • Reference Standards : Compare with published spectra of analogs (e.g., PubChem CID 118989).
  • Advanced Techniques : Use 13C^{13}C-NMR DEPT or 2D-COSY to resolve overlapping signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride
Reactant of Route 2
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1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride

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